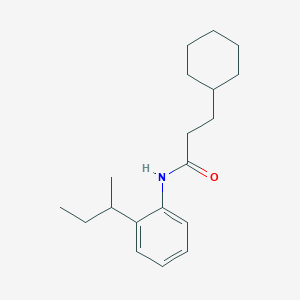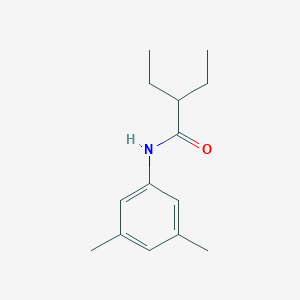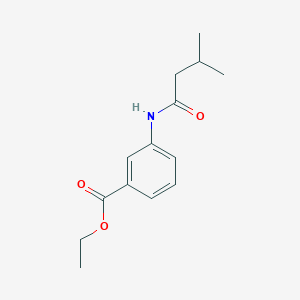
4-methoxyphenyl cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl cyclobutanecarboxylate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.2378 g/mol This compound features a cyclobutane ring attached to a carboxylic acid group and a 4-methoxyphenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanecarboxylic acid, 4-methoxyphenyl ester typically involves the esterification of cyclobutanecarboxylic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{Cyclobutanecarboxylic acid} + \text{4-Methoxyphenol} \xrightarrow{\text{Acid Catalyst}} \text{4-methoxyphenyl cyclobutanecarboxylate} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of cyclobutanecarboxylic acid, 4-methoxyphenyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxyphenyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methoxyphenyl cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclobutanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical reactions. The methoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors.
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid: A precursor to cyclobutanecarboxylic acid, 4-methoxyphenyl ester.
4-Methoxybenzoic acid: Shares the methoxyphenyl group but lacks the cyclobutane ring.
Cyclobutylamine: Another derivative of cyclobutanecarboxylic acid with an amine group instead of an ester.
Uniqueness: 4-methoxyphenyl cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a methoxyphenyl ester group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) cyclobutanecarboxylate |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-7-11(8-6-10)15-12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 |
Clave InChI |
DNZCZKNTHJOOQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCC2 |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B310873.png)
![2-ethyl-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B310875.png)
![Ethyl 3-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B310876.png)
![N-(4-fluorophenyl)-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B310879.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide](/img/structure/B310881.png)



![N-[4-(diethylamino)-2-methylphenyl]-3-iodobenzamide](/img/structure/B310891.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B310894.png)


